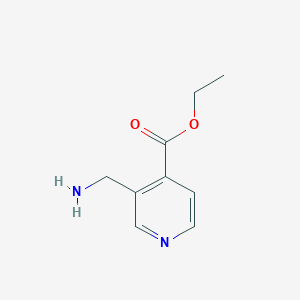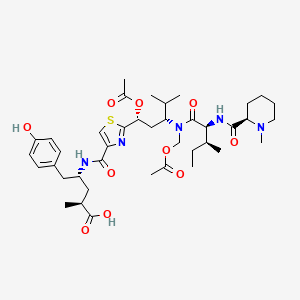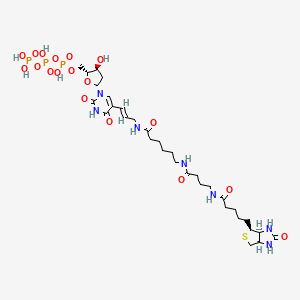
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose is a chemical compound with the molecular formula C14H19N3O9. It is a derivative of D-glucopyranose, where the hydroxyl groups at positions 1, 2, 4, and 6 are acetylated, and the hydroxyl group at position 3 is replaced by an azido group. This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine .
準備方法
One common method involves the use of acetic anhydride and pyridine for acetylation, followed by the substitution of the hydroxyl group at position 3 with an azido group using sodium azide and a suitable solvent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen, palladium catalysts, sodium azide, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: It is employed in the study of glycoproteins and glycolipids, particularly in labeling and tracking experiments.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose involves its ability to participate in glycosylation reactions. The azido group can be reduced to an amine, which can then form glycosidic bonds with other molecules. This property makes it useful in the synthesis of glycoproteins and other glycoconjugates. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
類似化合物との比較
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose can be compared with similar compounds such as:
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose: Similar structure but derived from D-galactopyranose.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose: Another azido sugar with different acetylation pattern.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Similar to the compound of interest but with different stereochemistry at the anomeric carbon.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their structures.
特性
分子式 |
C14H19N3O9 |
|---|---|
分子量 |
373.32 g/mol |
IUPAC名 |
[(2R,3S,4S,5R)-3,5,6-triacetyloxy-4-azidooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)11(16-17-15)13(24-8(3)20)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
InChIキー |
LJICGUPPWNZTFT-DYPLGBCKSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


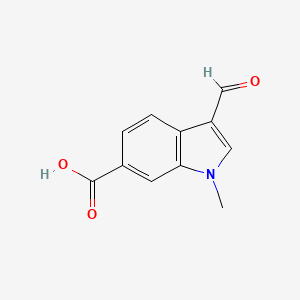

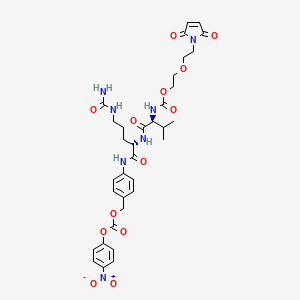
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
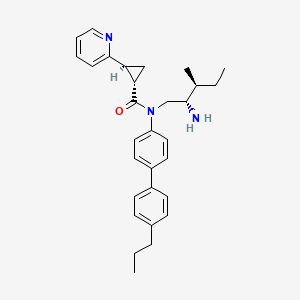
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
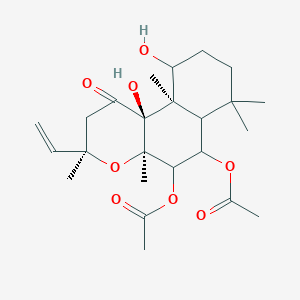
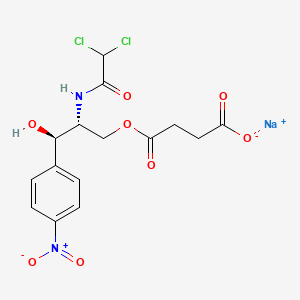
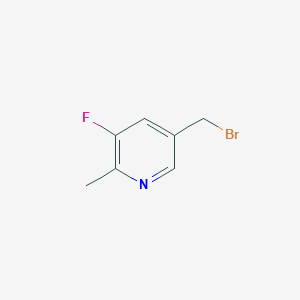

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
